molecular formula C10H11NOS B1444897 1-(furan-3-yl)-N-(thiophen-2-ylmethyl)methanamine CAS No. 1179863-23-0

1-(furan-3-yl)-N-(thiophen-2-ylmethyl)methanamine

Cat. No. B1444897
CAS RN: 1179863-23-0
M. Wt: 193.27 g/mol
InChI Key: IIPSYYNVNLTZEV-UHFFFAOYSA-N
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Description

1-(Furan-3-yl)-N-(thiophen-2-ylmethyl)methanamine, also known as 3-Furancarbothioamide, is an organic compound with a variety of uses in the scientific research field. It is a heterocyclic compound with a molecular formula of C7H7NS. This compound has been used in research laboratories for a variety of purposes, including its ability to serve as an intermediate in organic synthesis, its potential applications in medicinal chemistry, and its use as a building block in the preparation of other compounds.

Scientific Research Applications

Molecular Docking, Antimicrobial, and Anticancer Studies

Research has demonstrated the synthesis of 1-(furan-2-yl) methanamine complexes with rare earth metals, characterized using spectral techniques and molecular docking against microbial proteins. These complexes exhibited significant antibacterial and anticancer activities, particularly against HeLa and MCF7 cells, showing potential biological efficacy in both assays (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).

Imines in Coordination Chemistry and Pharmacology

Imines, including derivatives like 1-(furan-2-yl)methanamine, are crucial in coordination chemistry and as pharmacophores in bioactive compounds. Their potential in forming complexes with silver perchlorate, leading to different structural formations, has been explored. This indicates their relevance in synthetic chemistry and potential applications in drug design (Adeleke, Zamisa, & Omondi, 2021).

Corrosion Inhibition in Steel

Amino acid compounds, including those similar to 1-(furan-3-yl)-N-(thiophen-2-ylmethyl)methanamine, have been studied as corrosion inhibitors for steel in acidic solutions. These compounds showed promising results in minimizing corrosion, indicating their potential utility in industrial applications (Yadav, Sarkar, & Purkait, 2015).

Enantioselective Synthesis in Medicinal Chemistry

Research has been conducted on the enantioselective synthesis of compounds similar to this compound, indicating their potential applications in the development of pharmaceuticals, especially in creating stereochemically complex drug molecules (Demir, Seşenoğlu, Ülkü, & Arici, 2004).

Palladium and Platinum Complexes in Chemotherapy

Palladium (Pd)II and platinum (Pt)II complexes based on derivatives of this compound have been characterized and studied for their anticancer activity against various human cancer cell lines. These complexes demonstrated significant cytotoxicity against cancer cells, suggesting their potential in developing new chemotherapeutic agents (Mbugua et al., 2020).

properties

IUPAC Name

1-(furan-3-yl)-N-(thiophen-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c1-2-10(13-5-1)7-11-6-9-3-4-12-8-9/h1-5,8,11H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPSYYNVNLTZEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNCC2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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